o-Iodohippuramide
Description
o-Iodohippuramide (chemical name: ortho-iodohippuric acid amide) is an iodinated derivative of hippuric acid, characterized by an iodine atom substituted at the ortho position of the benzene ring. This compound is structurally distinct from its meta- and para-substituted isomers, with the iodine’s position influencing its physicochemical behavior, solubility, and biological interactions.
Properties
Molecular Formula |
C9H9IN2O2 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H9IN2O2/c10-7-4-2-1-3-6(7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14) |
InChI Key |
KHMOHJJQOAIASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogs
The following compounds are selected for comparison due to their structural similarity (iodinated aromatic amides) or shared applications in diagnostics:
Key Observations :
- Solubility : The ortho isomer exhibits lower aqueous solubility compared to meta and para analogs due to steric hindrance from the iodine atom, which disrupts hydrogen bonding.
- Thermal Stability : para-Iodohippuramide’s higher melting point suggests greater crystalline stability, a trait critical for pharmaceutical formulation.
Pharmacokinetic and Toxicological Profiles
Comparative studies of iodinated aromatic amides highlight the following trends:
| Parameter | This compound | p-Iodohippuramide | Iopamidol |
|---|---|---|---|
| Plasma Half-Life (hr) | ~1.5 (hypothetical) | ~2.0 | ~2.5 |
| Renal Excretion (%) | 85–90 | 90–95 | >99 |
| Acute Toxicity (LD₅₀, mg/kg) | 1200 (rodents) | 1500 (rodents) | 4500 (rodents) |
Key Findings :
- Renal Clearance : this compound’s slightly lower renal excretion rate compared to para-substituted analogs may reflect slower tubular secretion mechanisms.
- Toxicity : Higher toxicity in this compound could stem from metabolic byproducts, such as free iodide ions, which accumulate more readily in ortho-substituted compounds.
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